molecular formula C20H10N4O12 B14141724 [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate CAS No. 5724-01-6

[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate

Cat. No.: B14141724
CAS No.: 5724-01-6
M. Wt: 498.3 g/mol
InChI Key: KMJDWCTWZVPRIA-UHFFFAOYSA-N
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Description

[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate: is an organic compound characterized by the presence of multiple nitro groups attached to benzoyl and phenyl structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate typically involves the nitration of benzoic acid derivatives. The process begins with the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid to produce 3,5-dinitrobenzoic acid . This intermediate is then reacted with phenol derivatives under controlled conditions to form the final compound. The reaction conditions often require careful temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to handle the exothermic nature of the nitration reaction. The use of automated systems ensures consistent quality and safety during production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in a variety of chemical transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while oxidation can produce various nitro-oxidized compounds.

Scientific Research Applications

Chemistry: In chemistry, [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate is used as a reagent for the synthesis of other complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic chemists.

Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical research. It can be used to study enzyme interactions and protein modifications.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of nitro groups can impart biological activity, making it a candidate for drug development.

Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, making the compound useful for studying biochemical mechanisms.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its multiple nitro groups and the specific arrangement of these groups on the benzoyl and phenyl structures. This configuration imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

CAS No.

5724-01-6

Molecular Formula

C20H10N4O12

Molecular Weight

498.3 g/mol

IUPAC Name

[3-(3,5-dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C20H10N4O12/c25-19(11-4-13(21(27)28)8-14(5-11)22(29)30)35-17-2-1-3-18(10-17)36-20(26)12-6-15(23(31)32)9-16(7-12)24(33)34/h1-10H

InChI Key

KMJDWCTWZVPRIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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